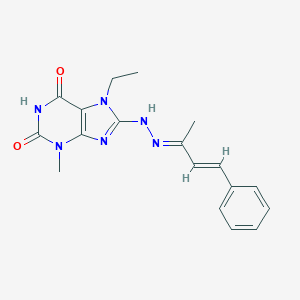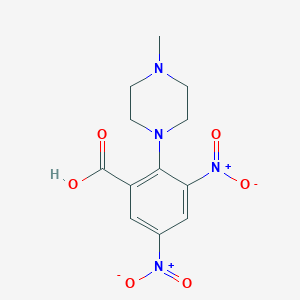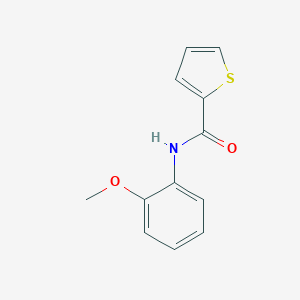![molecular formula C20H16N6O6S B401725 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B401725.png)
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound with a molecular formula of C20H16N6O6S and a molecular weight of 468.4 g/mol. This compound features a unique structure that includes a nitrobenzodioxole moiety, a thiadiazole ring, and a benzamide group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves multiple steps. One common synthetic route starts with the preparation of 6-nitro-1,3-benzodioxole-5-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone . This intermediate is further reacted with 2-oxoethyl-1,3,4-thiadiazole-2-yl)-4-methylbenzamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzodioxole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitrobenzodioxole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins and enzymes .
Comparaison Avec Des Composés Similaires
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with similar compounds such as:
(E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea: Shares the nitrobenzodioxole moiety but differs in the thiourea group.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Contains the nitrobenzodioxole moiety but lacks the thiadiazole and benzamide groups.
N’-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2-(phenylsulfanyl)benzohydrazide: Similar structure but includes a phenylsulfanyl group instead of the thiadiazole ring.
Propriétés
Formule moléculaire |
C20H16N6O6S |
|---|---|
Poids moléculaire |
468.4g/mol |
Nom IUPAC |
4-methyl-N-[5-[2-[(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H16N6O6S/c1-11-2-4-12(5-3-11)19(28)22-20-25-24-18(33-20)8-17(27)23-21-9-13-6-15-16(32-10-31-15)7-14(13)26(29)30/h2-7,9H,8,10H2,1H3,(H,23,27)(H,22,25,28)/b21-9+ |
Clé InChI |
VWKGYLJPIBDQBP-ZVBGSRNCSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-chloro-2-butenyl)-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401642.png)

![5-bromo-N-[4-(3-{4-[(5-bromo-2-furoyl)amino]phenoxy}phenoxy)phenyl]-2-furamide](/img/structure/B401648.png)



![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B401653.png)
![4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide](/img/structure/B401656.png)
![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}-2-furamide](/img/structure/B401658.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401659.png)
![4-methyl-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B401661.png)
![N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B401663.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B401664.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide](/img/structure/B401667.png)
